molecular formula C20H22N4O6 B11706719 N'1,N'4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide

N'1,N'4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide

Cat. No.: B11706719
M. Wt: 414.4 g/mol
InChI Key: VXTMJNISTUIRIM-XHQRYOPUSA-N
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Description

N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of two 4-hydroxy-3-methoxybenzylidene groups attached to a succinohydrazide backbone. Its molecular formula is C20H22N4O6, and it has a molecular weight of 414.42 g/mol .

Properties

Molecular Formula

C20H22N4O6

Molecular Weight

414.4 g/mol

IUPAC Name

N,N'-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C20H22N4O6/c1-29-17-9-13(3-5-15(17)25)11-21-23-19(27)7-8-20(28)24-22-12-14-4-6-16(26)18(10-14)30-2/h3-6,9-12,25-26H,7-8H2,1-2H3,(H,23,27)(H,24,28)/b21-11+,22-12+

InChI Key

VXTMJNISTUIRIM-XHQRYOPUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CCC(=O)NN=CC2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and succinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide: Similar structure but lacks the hydroxy groups.

    N’1,N’4-bis(3,4-dimethoxybenzylidene)succinohydrazide: Contains additional methoxy groups.

    N’1,N’4-bis(2-methoxybenzylidene)succinohydrazide: Different positioning of the methoxy groups.

Uniqueness

N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties.

Biological Activity

N'1,N'4-bis(4-hydroxy-3-methoxybenzylidene)succinohydrazide, also known as compound L105104, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C20H22N4O6
  • Molecular Weight : 414.42 g/mol
  • CAS Number : 328113-69-5

The compound features a hydrazone linkage, which is significant in its biological activity. The presence of hydroxy and methoxy groups on the aromatic rings contributes to its solubility and reactivity.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

  • Mechanism : The compound scavenges free radicals due to the presence of phenolic hydroxyl groups, which donate hydrogen atoms to stabilize radical species.
  • Study Findings : In vitro assays demonstrated a significant reduction in oxidative stress markers in cell cultures treated with this compound compared to controls.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in various studies.

  • Mechanism : It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Case Study : In a murine model of inflammation, administration of this compound resulted in decreased paw edema and reduced levels of inflammatory mediators.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound.

  • Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Research Findings : A study on human cancer cell lines (e.g., breast and colon cancer) revealed that treatment with this compound led to significant cell growth inhibition and increased apoptosis rates.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionModel/Study Reference
AntioxidantScavenges free radicalsIn vitro assays
Anti-inflammatoryInhibits COX and LOX productionMurine model
AnticancerInduces apoptosis via caspase activationHuman cancer cell lines

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